molecular formula C15H15ClN4O6S B022764 Chlorimuron-ethyl CAS No. 90982-32-4

Chlorimuron-ethyl

Cat. No.: B022764
CAS No.: 90982-32-4
M. Wt: 414.8 g/mol
InChI Key: NSWAMPCUPHPTTC-UHFFFAOYSA-N
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Description

Chlorimuron-ethyl is a member of the sulfonylurea family of herbicides. It is primarily used in soybean fields to control broadleaf weeds and some grass weeds. This compound is known for its broad-spectrum weed control at low application rates, good crop selectivity, and low toxicity to humans and animals .

Mechanism of Action

Target of Action

Chlorimuron-ethyl is a potent and rapid inhibitor of plant cell division and plant growth . It primarily targets the enzyme acetolactate synthase (ALS), which is present in plants and microorganisms . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

This compound acts as a post-emergence, foliar applied herbicide . It is absorbed and translocated within the plant, where it inhibits cell division in shoots and roots . By inhibiting the ALS enzyme, this compound disrupts protein synthesis and plant growth, leading to the death of the plant .

Biochemical Pathways

This compound affects the biochemical pathway of branched-chain amino acid synthesis by inhibiting the ALS enzyme . In addition, studies have identified possible pathways and key genes involved in this compound degradation by certain microbial strains . For instance, the strain Chenggangzhangella methanolivorans CHL1 can degrade this compound through three pathways, including a novel pyrimidine-ring-opening pathway .

Pharmacokinetics

This compound has a high aqueous solubility and is non-volatile . Based on its chemical properties, it is mobile and can be expected to leach to groundwater . . These properties impact the bioavailability of this compound in the environment.

Result of Action

The primary result of this compound’s action is the inhibition of plant growth and cell division, leading to the death of the plant . On a molecular level, it disrupts protein synthesis by inhibiting the ALS enzyme . In terms of environmental impact, this compound residues can be toxic to microorganisms in soil and affect the microbial community structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high aqueous solubility and mobility mean that it can leach into groundwater, especially in certain soil types . Additionally, it can be moderately persistent in soil systems, which can lead to long-term residual effects . Certain microbes in the soil can degrade this compound, helping to mitigate its environmental impact .

Biochemical Analysis

Biochemical Properties

Chlorimuron-ethyl can be effectively degraded by microbes . In the degradation process, it interacts with various enzymes and proteins. For instance, three genes (atzF, atzD, and cysJ) are involved in this compound degradation by the Chenggangzhangella methanolivorans strain CHL1 .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a herbicide. It can alter the soil microbial community structure and decrease soil enzyme activity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For example, it binds with enzymes involved in its degradation pathway

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is known to have long-term residual effects in the environment . Information on its stability, degradation, and long-term effects on cellular function is still being studied.

Dosage Effects in Animal Models

The effects of this compound on animal models have not been extensively studied. It is known that its residues can enter the water through runoff and leaching, potentially endangering aquatic organisms .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during its degradation process

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorimuron-ethyl is synthesized through a multi-step process involving the reaction of 2-chloro-6-methoxypyrimidine with ethyl 2-aminosulfonylbenzoate. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-chloro-6-methoxypyrimidine with ethyl 2-aminosulfonylbenzoate under controlled conditions. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Chlorimuron-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and microbial degradation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the degradation of this compound include 2-amino-4-chloro-6-methoxypyrimidine and ethyl 2-sulfamoylbenzoate .

Comparison with Similar Compounds

  • Metsulfuron-methyl
  • Rimsulfuron
  • Thifensulfuron-methyl

Comparison: Chlorimuron-ethyl is unique due to its high efficacy at low application rates and its selectivity for broadleaf weeds. Compared to other sulfonylurea herbicides, this compound has a broader spectrum of weed control and lower toxicity to non-target organisms .

Properties

IUPAC Name

ethyl 2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate
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InChI

InChI=1S/C15H15ClN4O6S/c1-3-26-13(21)9-6-4-5-7-10(9)27(23,24)20-15(22)19-14-17-11(16)8-12(18-14)25-2/h4-8H,3H2,1-2H3,(H2,17,18,19,20,22)
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InChI Key

NSWAMPCUPHPTTC-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)Cl)OC
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Molecular Formula

C15H15ClN4O6S
Record name CHLORIMURON ETHYL
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DSSTOX Substance ID

DTXSID0023955
Record name Chlorimuron-ethyl
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Molecular Weight

414.8 g/mol
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Physical Description

Chlorimuron ethyl appears as colorless crystals. Used as an herbicide., Colorless or white solid; [HSDB]
Record name CHLORIMURON ETHYL
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Solubility

Low solubility in organic solvents., Solubility (ppm): acetone 71,000; acetonitrile 31,000, benzene 8000, methylene chloride 153,000, water (pH 7) 1200, (pH 6.5) 450, (pH 5) 11., In water, 1.20X10+3 mg/L at 25 °C, pH 7
Record name CHLORIMURON-ETHYL
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Density

1.51 at 25 °C
Record name CHLORIMURON-ETHYL
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Vapor Pressure

4.0X10-12 mm Hg at 25 °C
Record name CHLORIMURON-ETHYL
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Mechanism of Action

Sulfonylurea class herbicide that inhibits acetolactate synthase, which regulates plant growth., Branched chain amino acid synthesis (ASL or AHAS) inhibitor. Acts by inhibiting biosynthesis of the essential amino acids valine and isoleucine, hence stopping cell division and plant growth. Crop selectivity derives from plant metabolism both by homoglutathione conjugation and by de-esterification., ...Acetolactate synthase /is/ the target enzyme of chlorimuron ethyl.
Record name CHLORIMURON-ETHYL
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Color/Form

Crystals from butyl chloride, White solid, Colorless crystals

CAS No.

90982-32-4, 94365-91-0
Record name CHLORIMURON ETHYL
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Record name Chlorimuron-ethyl
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Record name Chlorimuron-ethyl [ISO]
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Record name Benzoic acid, 2-(((((4-chloro-6-methoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, ethyl ester
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Record name Chlorimuron-ethyl
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Record name Ethyl 2-(4-chloro-6-methoxypyrimidin-2-ylcarbamoylsulfamoyl)benzoate
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Melting Point

181 °C
Record name CHLORIMURON-ETHYL
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Synthesis routes and methods

Procedure details

To 1.0 g of 2-amino-4-chloro-6-methoxypyrimidine suspended in 25 ml of dry CH2Cl2 was added 1.53 g of ethyl 2-(isocyanatosulfonyl)benzoate (prepared by procedures taught in U.S. Pat. No. 4,305,884). The reaction mixture was stirred at ambient temperature for three days. The solvent was stripped and the product was recrystallized from butyl chloride to give a white solid with m.p. 198°-201°.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chlorimuron-ethyl
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Chlorimuron-ethyl
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Chlorimuron-ethyl
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Chlorimuron-ethyl
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Chlorimuron-ethyl

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